molecular formula C29H21NO B14415900 2,4,4,6-Tetraphenylpyridin-3(4H)-one CAS No. 86786-13-2

2,4,4,6-Tetraphenylpyridin-3(4H)-one

Cat. No.: B14415900
CAS No.: 86786-13-2
M. Wt: 399.5 g/mol
InChI Key: MWVJCCBENHYXGS-UHFFFAOYSA-N
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Description

2,4,4,6-Tetraphenylpyridin-3(4H)-one is an organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,6-Tetraphenylpyridin-3(4H)-one typically involves multi-step organic reactions. One possible route could be the condensation of appropriate benzaldehyde derivatives with pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to achieve high yield and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4,4,6-Tetraphenylpyridin-3(4H)-one may undergo various types of chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the pyridine ring to form piperidine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in coordination chemistry and bioinorganic studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,4,6-Tetraphenylpyridin-3(4H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4,4,6-Tetraphenylpyridin-3(4H)-one include other pyridine derivatives with phenyl substitutions, such as:

  • 2,4,6-Triphenylpyridine
  • 2,4,4,6-Tetraphenylpyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties

Properties

CAS No.

86786-13-2

Molecular Formula

C29H21NO

Molecular Weight

399.5 g/mol

IUPAC Name

2,4,4,6-tetraphenylpyridin-3-one

InChI

InChI=1S/C29H21NO/c31-28-27(23-15-7-2-8-16-23)30-26(22-13-5-1-6-14-22)21-29(28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H

InChI Key

MWVJCCBENHYXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(=O)C(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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